

# Cdk2-IN-7: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Cdk2-IN-7

Cat. No.: B13923495

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This whitepaper provides a detailed technical overview of **Cdk2-IN-7**, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental applications of this compound.

## Chemical Structure and Properties

**Cdk2-IN-7** is a sulfonylamide derivative identified as a highly potent inhibitor of CDK2. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C24H30N6O4S	[1][2]
Molecular Weight	498.6 g/mol	[1][2]
CAS Number	2498658-13-0	[1][2]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO	[2]

Note: The exact chemical structure, IUPAC name, and SMILES string for **Cdk2-IN-7** are proprietary information detailed within the primary patent literature.

## Biological Activity

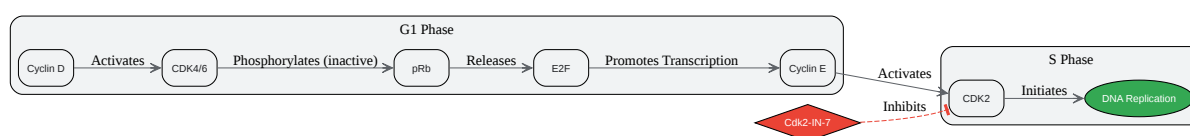
**Cdk2-IN-7** is a highly selective inhibitor of CDK2, a key regulator of cell cycle progression, particularly at the G1/S phase transition. The primary mechanism of action involves the inhibition of the kinase activity of the CDK2/Cyclin E and CDK2/Cyclin A complexes.

Target	IC50	Assay Type	Reference
CDK2/Cyclin E1	≤ 50 nM	HTRF Enzyme Activity Assay	[1][3]

The potent inhibitory activity of **Cdk2-IN-7** against CDK2 makes it a valuable tool for studying cell cycle regulation and a potential therapeutic candidate for cancers characterized by CDK2 hyperactivation.[1][3]

## Signaling Pathway

CDK2 is a central node in the cell cycle signaling pathway. Its inhibition by **Cdk2-IN-7** disrupts the normal progression from the G1 to the S phase of the cell cycle, ultimately leading to cell cycle arrest.



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**Figure 1:** Simplified CDK2 signaling pathway and the point of intervention by **Cdk2-IN-7**.

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of sulfonylamide-based CDK2 inhibitors like **Cdk2-IN-7**.

## CDK2/Cyclin E1 HTRF Enzyme Activity Assay

This assay is a common method to determine the in vitro potency of CDK2 inhibitors.[3]

Objective: To measure the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Cdk2-IN-7** against the CDK2/Cyclin E1 complex.

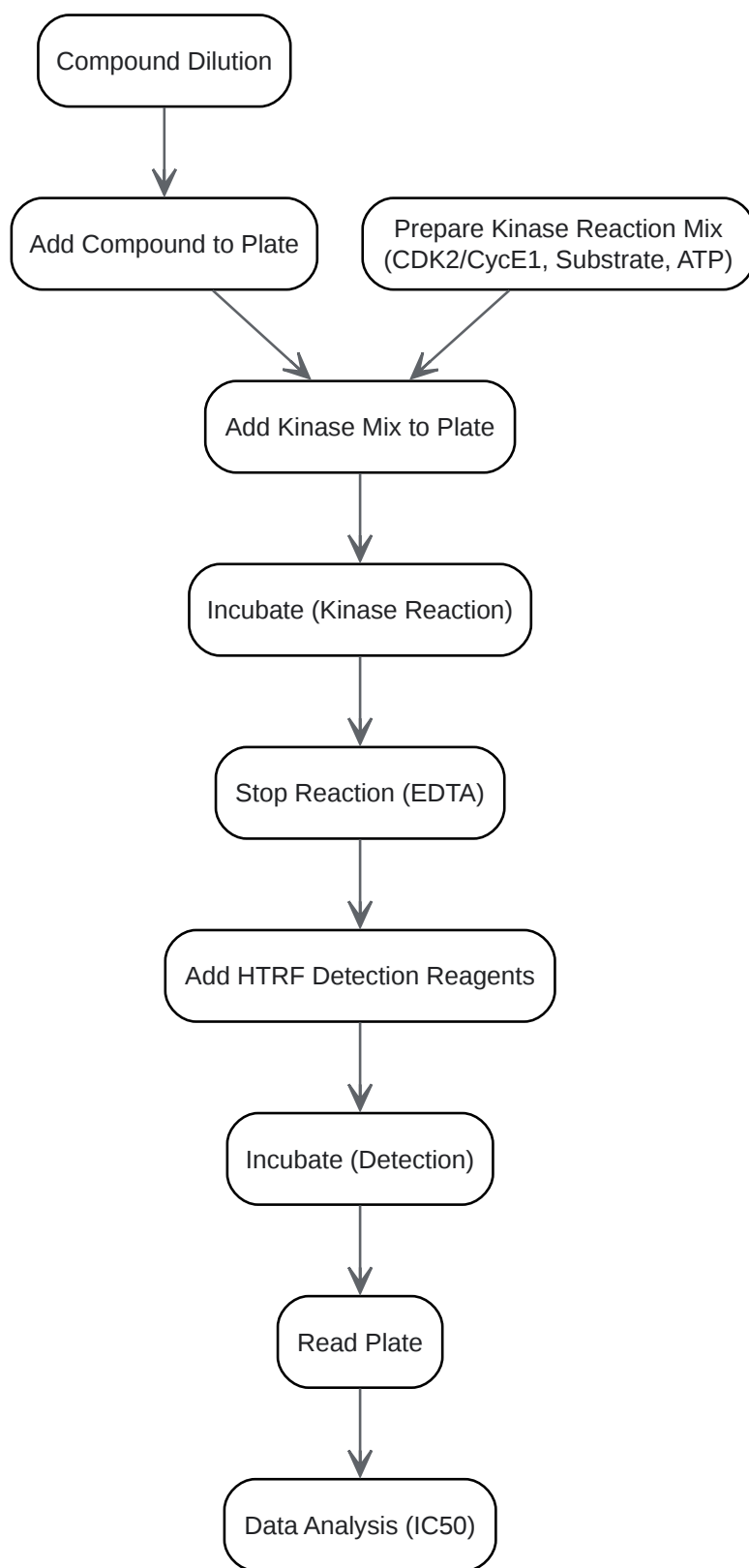
Materials:

- Recombinant human CDK2/Cyclin E1 complex
- Biotinylated peptide substrate (e.g., a derivative of histone H1)
- ATP (Adenosine triphosphate)
- HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., Europium cryptate-labeled anti-phosphoserine antibody and XL665-conjugated streptavidin)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM DTT, 0.01% Tween-20, 0.1% BSA)
- **Cdk2-IN-7** (or other test compounds) serially diluted in DMSO
- 384-well low-volume microplates

Procedure:

- Prepare serial dilutions of **Cdk2-IN-7** in DMSO.
- Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Prepare a kinase reaction mixture containing CDK2/Cyclin E1, biotinylated peptide substrate, and ATP in the assay buffer.
- Add the kinase reaction mixture to the wells containing the compound.

- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the kinase reaction by adding a solution containing EDTA.
- Add the HTRF detection reagents (Europium cryptate-labeled antibody and XL665-conjugated streptavidin).
- Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding.
- Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm and 665 nm.
- Calculate the HTRF ratio ( $665 \text{ nm} / 620 \text{ nm} * 10,000$ ) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

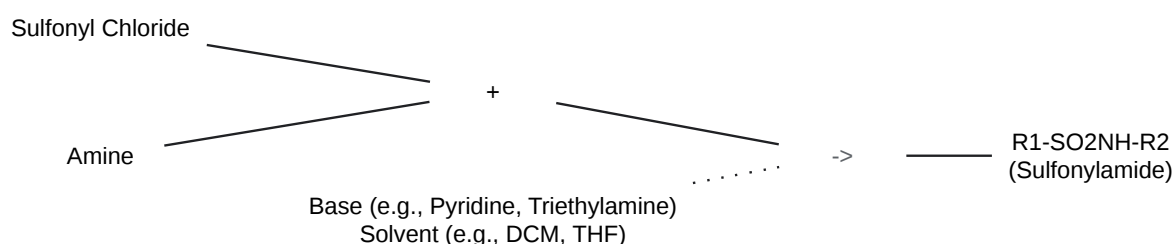


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**Figure 2:** Workflow for the CDK2/Cyclin E1 HTRF enzyme activity assay.

## General Synthesis of Sulfonylamide CDK2 Inhibitors

The synthesis of sulfonylamide-based CDK2 inhibitors typically involves the coupling of a sulfonyl chloride with an appropriate amine. The following is a generalized synthetic scheme.



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**Figure 3:** General reaction scheme for the synthesis of sulfonylamide compounds.

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## References

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